

NH2-PEG-Strt (MW 3000) product specifications and datasheet.

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Compound of Interest

Compound Name: NH2-PEG-Strt (MW 3000)

Cat. No.: B15576584

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In-Depth Technical Guide: NH2-PEG-Strt (MW 3000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NH2-PEG-Strt (MW 3000)**, a high-quality amine-terminated polyethylene glycol (PEG) linked to stearic acid. This heterobifunctional linker is a critical component in the development of advanced drug delivery systems and targeted therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Product Specifications

NH2-PEG-Strt (MW 3000), also known as Amine-PEG-Stearate or STA-PEG-NH2, is a versatile molecule designed for bioconjugation and nanoparticle formulation. The following table summarizes its key product specifications.

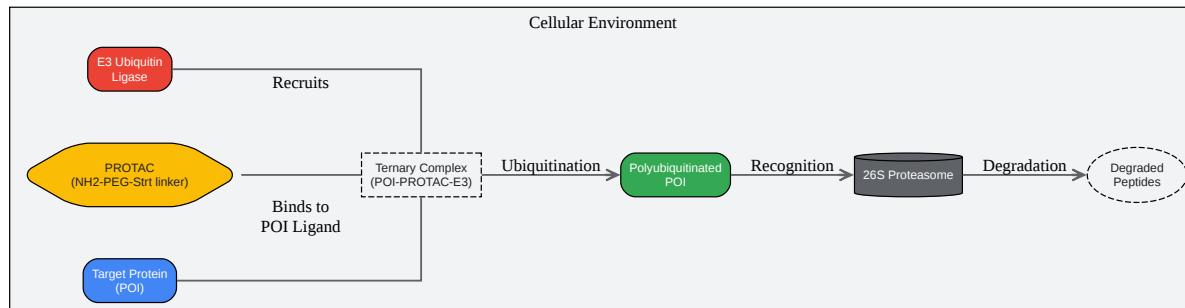
Property	Specification
Synonyms	Amine-PEG-Stearate, STA-PEG-NH2, C18-PEG-NH2
Molecular Weight (MW)	~3000 Da
Appearance	White to off-white solid or viscous liquid
Purity	≥95%
Solubility	Soluble in DMSO, DMF, and other organic solvents.
Storage Conditions	Store at -20°C in a dry, sealed container.

Core Applications and Mechanism of Action

NH2-PEG-Strt (MW 3000) is predominantly utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.

The NH2-PEG-Strt linker serves as the bridge connecting a ligand that binds to the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The polyethylene glycol (PEG) component of the linker enhances the solubility and bioavailability of the PROTAC molecule, while the stearic acid moiety can contribute to lipid nanoparticle formulations for drug delivery. The terminal amine (NH2) group provides a reactive handle for conjugation to a ligand, typically through a stable amide bond.

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.



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PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the use of amine-terminated PEG linkers in bioconjugation, which are directly applicable to **NH₂-PEG-Strt (MW 3000)**.

General Protocol for PROTAC Synthesis using an Amine-PEG Linker

This protocol outlines the steps for synthesizing a PROTAC by coupling a carboxylic acid-containing ligand to the amine group of the NH₂-PEG-Strt linker.

Materials:

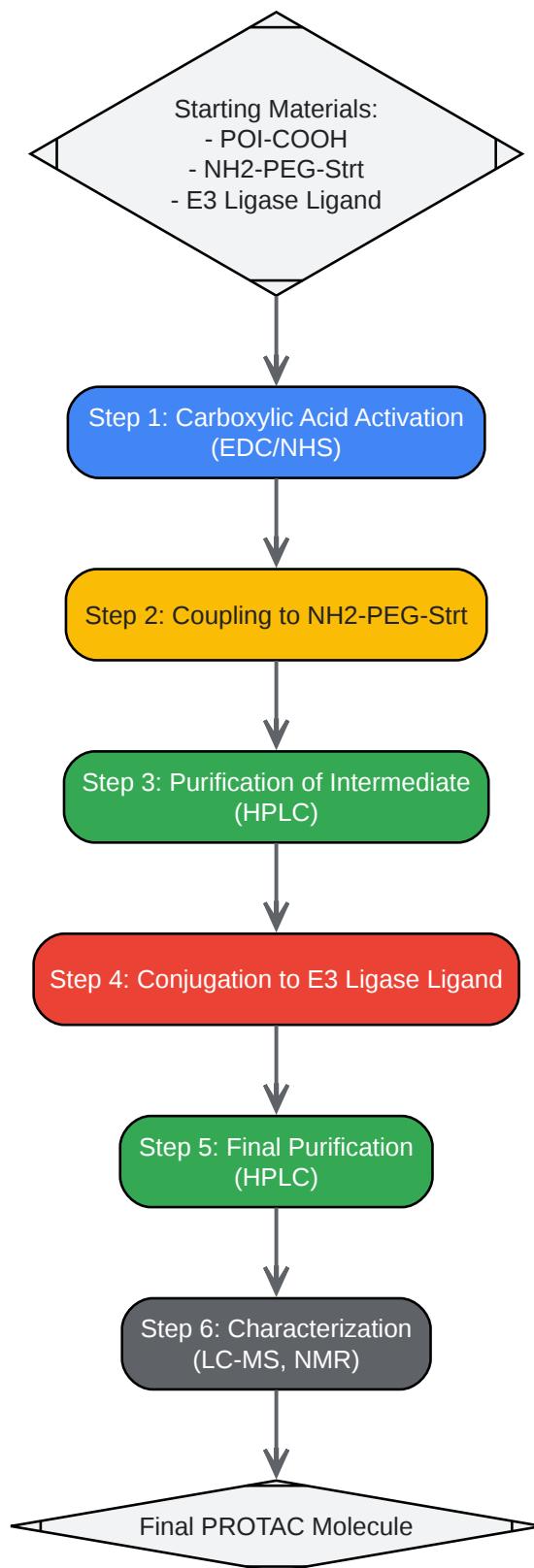
- **NH₂-PEG-Strt (MW 3000)**
- Carboxylic acid-functionalized ligand for the target protein (POI-COOH)
- Ligand for the E3 ligase

- Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
- Anhydrous DMF (Dimethylformamide)
- DIPEA (N,N-Diisopropylethylamine)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Quenching Buffer (e.g., Tris buffer)
- Purification system (e.g., preparative HPLC)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the POI-COOH ligand (1 equivalent) in anhydrous DMF.
 - Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid, forming an NHS ester.
- Coupling to NH2-PEG-Strt:
 - Dissolve **NH2-PEG-Strt (MW 3000)** (1.1 equivalents) in DMF.
 - Add the NH2-PEG-Strt solution to the activated POI-NHS ester solution.
 - Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
 - Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
- Purification and Subsequent Conjugation:
 - Upon completion, purify the POI-PEG-Strt intermediate by preparative HPLC.

- The purified intermediate can then be conjugated to the E3 ligase ligand using appropriate chemistry to complete the PROTAC synthesis.
- Final Purification and Characterization:
 - Purify the final PROTAC molecule using preparative HPLC.
 - Confirm the identity and purity of the final product by LC-MS and NMR.

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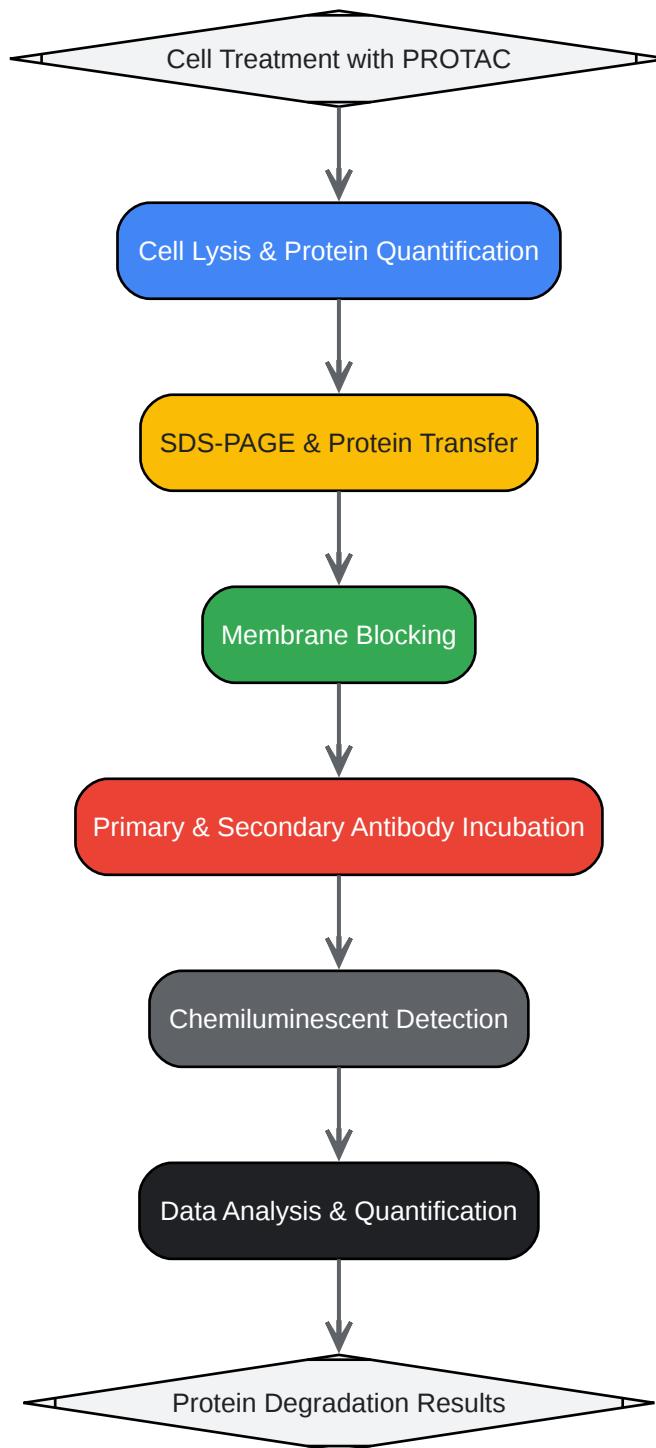
General workflow for PROTAC synthesis.

Western Blot for Protein Degradation Analysis

This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Procedure:

- Cell Culture and Treatment:
 - Plate cells of interest and allow them to adhere overnight.
 - Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis and Protein Quantification:
 - Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
 - Determine the protein concentration of the cell lysates using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and then incubate with a primary antibody specific for the target protein.
 - Incubate with an appropriate HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Visualize the protein bands using a chemiluminescent substrate.
 - Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin).
 - Calculate the percentage of protein degradation relative to the vehicle-treated control.



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Experimental workflow for Western Blot analysis.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com